molecular formula C8H9BClNO3 B3241111 2-Chloro-4-(methylcarbamoyl)phenylboronic acid CAS No. 1451391-89-1

2-Chloro-4-(methylcarbamoyl)phenylboronic acid

Cat. No.: B3241111
CAS No.: 1451391-89-1
M. Wt: 213.43 g/mol
InChI Key: LSMHGCJWZPHACP-UHFFFAOYSA-N
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Description

The Evolution of Boronic Acid Chemistry in Catalytic Cross-Coupling Methodologies

The journey of boronic acids to the forefront of organic chemistry is intrinsically linked to the development of catalytic cross-coupling reactions. A pivotal moment in this evolution was the discovery of the Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miura in 1979. rsc.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. yonedalabs.comlibretexts.org The initial reports described the cross-coupling of vinyl boronic acids with vinyl or aryl halides. rsc.org This was followed in 1981 by the successful use of phenylboronic acid with haloarenes. libretexts.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govlibretexts.org A base is required in the transmetalation step to activate the boronic acid. yonedalabs.com

Since its discovery, the Suzuki-Miyaura reaction has undergone significant evolution. researchgate.net Advances in ligand design have produced more electron-rich and sterically bulky ligands for the palladium catalyst, which facilitates the oxidative addition and reductive elimination steps, expanding the reaction's scope and efficiency. libretexts.org This has enabled the use of a wider range of coupling partners, including less reactive aryl chlorides, and has allowed many reactions to proceed under milder conditions. nih.gov The versatility and functional group tolerance of this reaction have made it one of the most powerful and widely used methods for constructing biaryl compounds and other complex architectures in modern synthesis. yonedalabs.com For this groundbreaking work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. yonedalabs.com

Significance of Arylboronic Acid Derivatives as Pivotal Building Blocks in Retrosynthetic Analysis

Retrosynthetic analysis is a strategy used by organic chemists to plan the synthesis of complex organic molecules. It involves mentally breaking down the target molecule into simpler, commercially available precursors. Arylboronic acids have become crucial building blocks in this process due to several key characteristics.

Firstly, the Suzuki-Miyaura coupling provides a reliable and predictable method for forming carbon-carbon bonds, which is a fundamental disconnection in retrosynthesis. chemrxiv.org Chemists can confidently plan a synthesis knowing that a biaryl linkage, for example, can be readily formed from two simpler arylboronic acid and aryl halide fragments.

Secondly, the vast and ever-growing number of commercially available arylboronic acids offers a diverse toolkit for chemists. chemrxiv.org These compounds come with a wide array of functional groups already in place on the aromatic ring. This functional group tolerance is a major advantage, as it allows for the late-stage introduction of the boronic acid moiety or its participation in coupling reactions without the need for extensive protecting group strategies. chemrxiv.org

Finally, organoboron compounds are relatively stable, easy to handle, and generally have low toxicity compared to other organometallic reagents, making them practical and safe to use in a laboratory setting. nih.gov This combination of reactivity, stability, and commercial availability has cemented the role of arylboronic acids as pivotal components in the strategic planning and execution of complex molecular syntheses.

Contextualizing 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid within the Landscape of Advanced Synthetic Reagents

This compound is an example of a highly functionalized arylboronic acid that serves as an advanced reagent in organic synthesis. Its structure incorporates several features that allow for precise and sophisticated molecular construction.

PropertyValue
IUPAC Name [2-chloro-4-(methylcarbamoyl)phenyl]boronic acid
CAS Number 1451391-89-1
Molecular Formula C₈H₉BClNO₃
Molecular Weight 213.42 g/mol

Data sourced from commercial suppliers. chemenu.com

This compound is considered an advanced synthetic reagent because its distinct functional groups—the boronic acid, the chloro substituent, and the methylcarbamoyl group—each offer specific synthetic handles.

The boronic acid group is the primary reactive site for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond at this position.

The chloro substituent provides an additional site for other cross-coupling reactions or nucleophilic aromatic substitution, allowing for sequential and site-selective modifications.

The methylcarbamoyl group (-CONHCH₃) can influence the electronic properties of the aromatic ring and offers a site for hydrogen bonding, which can be important in medicinal chemistry for molecular recognition at a biological target. It can also be potentially hydrolyzed or modified if required.

The strategic placement of these groups on the phenyl ring allows chemists to use this molecule as a versatile building block for creating complex, multi-functionalized molecules with a high degree of control. A related compound, 2-Chloro-4-(methoxycarbonyl)phenylboronic acid, is noted for its role in synthesizing biologically active compounds and targeted cancer therapies. chemimpex.com This highlights the utility of such substituted phenylboronic acids in constructing molecules with specific and valuable functions.

Research Impetus for Investigating Novel Reactivity and Synthetic Utility of Complex Arylboronic Acids

The drive to synthesize and investigate new, more complex arylboronic acids stems from the continuous demand for novel molecules with tailored properties, particularly in medicinal chemistry and materials science. mackenzie.brnih.gov The synthesis of complex boronic acids has traditionally been a demanding and time-consuming process. rug.nl However, modern synthetic methods are paving the way for the creation of large libraries of diverse boronic acid derivatives. rug.nl

In pharmaceutical research, boronic acids are not only used as building blocks for creating new drugs but can also be part of the final active pharmaceutical ingredient. chemrxiv.orgresearchgate.net The compound bortezomib (B1684674) (Velcade®), a proteasome inhibitor used to treat multiple myeloma, is a prominent example of a drug containing a boronic acid moiety. nih.govwikipedia.org The boron atom in these molecules can form reversible covalent bonds with nucleophilic residues, such as serine in the active sites of enzymes, making them effective inhibitors. researchgate.netwikipedia.org The development of novel arylboronic acids with diverse functional groups allows medicinal chemists to fine-tune the electronic and steric properties of potential drug candidates to optimize their binding affinity, selectivity, and pharmacokinetic profiles. nih.gov

Beyond pharmaceuticals, functionalized arylboronic acids are used to create new materials with unique optical or electronic properties. They are also employed in the development of chemical sensors and probes, as the boronic acid group can reversibly bind to diols, such as those found in saccharides. mackenzie.brnih.gov This interaction can be designed to produce a fluorescent signal, enabling the detection of specific carbohydrates, which is relevant for diagnosing diseases like cancer where cell surface carbohydrates can be altered. nih.gov The ongoing exploration of new and complex arylboronic acids is therefore crucial for pushing the boundaries of drug discovery, materials science, and diagnostics. mackenzie.br

Properties

IUPAC Name

[2-chloro-4-(methylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMHGCJWZPHACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202688
Record name B-[2-Chloro-4-[(methylamino)carbonyl]phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-89-1
Record name B-[2-Chloro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Chloro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid

Direct C-H Borylation Strategies for Accessing 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid Scaffolds

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, circumventing the need for pre-functionalized starting materials. nih.gov This strategy relies on the transition metal-catalyzed activation of a C-H bond and subsequent borylation. The regioselectivity of this transformation can be controlled through the inherent electronic and steric properties of the substrate or by the use of directing groups. nih.gov

Catalyst Systems for Ortho-Selective Borylation on Substituted Phenyl Rings Precursors to this compound

Iridium-based catalysts are particularly effective for the ortho-selective C-H borylation of substituted aromatic compounds. mdpi.comresearchgate.net The choice of ligand is crucial in achieving high regioselectivity. For the synthesis of precursors to this compound, such as the borylation of 3-chloro-N-methylbenzamide, specific iridium complexes are employed. A common catalytic system involves the use of an iridium precursor like [Ir(OMe)(COD)]₂ in combination with a bidentate nitrogen-based ligand, such as 2,2'-bipyridine (B1663995) (bpy) or its derivatives. mdpi.com

Recent studies have shown that engineered bipyridine ligands can significantly enhance ortho-selectivity. For instance, the use of a bipyridine-based ligand featuring an indole (B1671886) amide (BAIPy) has demonstrated exceptional ortho-selectivity in the borylation of secondary amides, including N-methylbenzamides. nih.govresearchgate.net This is attributed to the formation of hydrogen bonds between the ligand and the amide substrate, which positions the iridium center in close proximity to the ortho C-H bond. nih.gov Another notable development is the use of 5-CF₃ substituted bipyridine ligands, which have been shown to effectively promote the ortho-borylation of a wide range of aromatic amides. mdpi.com

The reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and is carried out in an organic solvent such as THF at elevated temperatures. researchgate.net The table below summarizes a representative catalyst system and conditions for the ortho-borylation of a substituted N-methylbenzamide.

Catalyst SystemLigandBoron SourceSolventTemperatureYield of Ortho-Borylated ProductReference
[Ir(OMe)(COD)]₂BAIPyB₂pin₂THF50 °C91% (for 4-chloro-N-methylbenzamide) nih.gov

It is important to note that while the amide group is a strong directing group for ortho-borylation, the presence of a chloro substituent can influence the electronic properties of the aromatic ring and potentially affect the reaction efficiency. However, the successful borylation of 4-chloro-N-methylbenzamide demonstrates the feasibility of this approach for precursors to the target molecule. nih.gov

Directing Group Assisted C-H Activation in the Synthesis of this compound

The methylcarbamoyl group (-C(O)NHMe) in the precursor, 3-chloro-N-methylbenzamide, plays a crucial role as a directing group in the C-H activation step. nih.govrsc.org Directing groups are functional moieties within a substrate that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation and subsequent functionalization. nih.govresearchgate.net

In the case of iridium-catalyzed borylation, the amide group can coordinate to the iridium center, leading to the formation of a cyclometalated intermediate. mdpi.com This chelation-assisted process significantly lowers the activation energy for the C-H bond cleavage at the ortho position. The general mechanism is believed to involve the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. mdpi.com

The strength and nature of the directing group are critical for the efficiency and selectivity of the reaction. Amides are considered effective directing groups for a variety of transition metal-catalyzed C-H functionalization reactions, including those catalyzed by rhodium and palladium. nih.govrsc.org For the synthesis of this compound, the directing ability of the methylcarbamoyl group is key to achieving the desired ortho-borylation on the 3-chloro-N-methylbenzamide precursor.

Palladium-Catalyzed Cross-Coupling Reactions for Boronic Acid Formation as Precursors to this compound

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a versatile and widely used method for the synthesis of arylboronic acids and their esters. nih.gov This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. nih.gov

Miyaura Borylation of Halogenated Benzenes Leading to this compound

A plausible synthetic route to this compound via Miyaura borylation would involve a dihalogenated precursor such as 2-bromo-4-chloro-N-methylbenzamide. The synthesis of such precursors is achievable through standard aromatic substitution reactions. For instance, the bromination of 4-chloro-N-methylbenzamide could potentially yield the desired dihalo-precursor. The selective borylation at the more reactive C-Br bond over the C-Cl bond is a key challenge that can be addressed by careful selection of the catalyst, ligand, and reaction conditions.

The Miyaura borylation reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the borylating agent and a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.gov A base, commonly potassium acetate (B1210297) (KOAc), is required to facilitate the transmetalation step in the catalytic cycle. nih.gov

A representative reaction scheme is as follows:

The subsequent hydrolysis of the resulting boronate ester would yield the final product, this compound.

Catalyst and Ligand Design for Enhanced Efficiency in Boronylation Reactions

The efficiency and selectivity of the Miyaura borylation are highly dependent on the choice of the palladium catalyst and the supporting ligand. For substrates with multiple halogen substituents, achieving selective borylation at a specific position requires careful catalyst design.

Buchwald and co-workers have developed a range of highly effective phosphine ligands for palladium-catalyzed cross-coupling reactions, including borylation. Ligands such as SPhos and XPhos have shown broad applicability and high catalytic activity, even for challenging substrates like aryl chlorides. nih.gov These bulky and electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the subsequent steps of the catalytic cycle.

For the selective borylation of a dihalo-N-methylbenzamide, a catalyst system that exhibits a higher reactivity towards the C-Br bond over the C-Cl bond would be desirable. This selectivity can often be achieved by using a less reactive catalyst system or by carefully controlling the reaction temperature and time. The table below lists some common catalyst and ligand combinations used in Miyaura borylation.

Palladium SourceLigandBaseSolventTypical SubstratesReference
Pd(OAc)₂SPhosKOAcDioxaneAryl chlorides, bromides nih.gov
Pd₂(dba)₃XPhosKOAcTolueneAryl bromides, iodides nih.gov
Pd(dppf)Cl₂-KOAcDMSOAryl bromides, iodides nih.gov

Lithiation-Borylation Sequences for the Synthesis of this compound

Directed ortho-lithiation followed by borylation is a classical and powerful method for the regioselective synthesis of substituted arylboronic acids. acs.org This strategy relies on the use of a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting aryllithium species is then quenched with a boron electrophile to afford the desired boronic acid derivative.

For the synthesis of this compound, the starting material would be 3-chloro-N-methylbenzamide. The N-methylamido group is a potent directing group for ortho-lithiation. acs.org The reaction would proceed by treating 3-chloro-N-methylbenzamide with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperature in an ethereal solvent like THF. The base would selectively deprotonate the C2 position, which is ortho to the amide directing group. Subsequent quenching of the resulting aryllithium intermediate with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, would yield the target molecule.

A key consideration in this approach is the regioselectivity of the lithiation. While the amide group strongly directs to the ortho position (C2), the chloro substituent at C3 could potentially direct lithiation to the C4 position. However, the directing ability of the amide group is generally much stronger than that of a chloro substituent, making lithiation at the C2 position the more probable outcome.

Below is a table outlining the general steps and reagents for a lithiation-borylation sequence.

StepReagentSolventTemperatureIntermediate/Product
1. Lithiationn-Butyllithium or sec-ButyllithiumTHF-78 °C2-Lithio-4-(methylcarbamoyl)chlorobenzene
2. BorylationTrimethyl borate or Triisopropyl borateTHF-78 °C to room temp.Boronate ester intermediate
3. HydrolysisAcidic workup (e.g., aq. HCl)-Room temp.This compound

This method offers a direct and often high-yielding route to the desired product, provided that the regioselectivity of the lithiation step can be effectively controlled.

Regioselective Halogen-Metal Exchange of Substituted Halobenzenes

A critical step in the synthesis is the regioselective formation of an aryl anion. This is typically accomplished through a halogen-metal exchange reaction on a di- or tri-substituted benzene (B151609) ring. A plausible precursor for this transformation is 2,5-dichloro-N-methylbenzamide. The significant difference in reactivity between the two chlorine atoms allows for a selective exchange.

The chlorine atom at the 5-position is more susceptible to halogen-metal exchange due to the electronic effects of the adjacent substituents. The reaction is typically carried out at low temperatures (-78 °C) using a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The choice of the organolithium reagent can influence the rate and efficiency of the exchange. nih.gov

An alternative strategy involves the directed ortho-metalation of 3-chloro-N-methylbenzamide. In this approach, the N-methylcarbamoyl group acts as a directed metalation group (DMG), guiding the deprotonation by an organolithium reagent to the adjacent ortho position (C2). This method offers excellent regiocontrol, leading to the formation of the desired 2-lithiated intermediate.

Table 1: Comparison of Precursors for Regioselective Lithiation

PrecursorMethodLithiation PositionKey Considerations
2,5-dichloro-N-methylbenzamideHalogen-Metal ExchangeC5Requires careful control of stoichiometry and temperature to avoid double exchange.
3-chloro-N-methylbenzamideDirected ortho-MetalationC2The N-methylcarbamoyl group directs the lithiation, offering high regioselectivity.

Optimization of Trapping Agents for Boronic Acid Formation

Once the aryllithium intermediate is generated in situ, it is immediately trapped with an electrophilic boron-containing reagent to form the carbon-boron bond. Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃, are the most commonly employed trapping agents. nih.gov

The efficiency of the trapping step is influenced by several factors, including the nature of the borate ester, the reaction temperature, and the stoichiometry of the reagents. Triisopropyl borate is often preferred over trimethyl borate as it can sometimes lead to higher yields due to its greater steric bulk, which can minimize the formation of undesired borinate and borate byproducts resulting from multiple additions of the aryllithium species to the boron center.

The reaction is typically quenched with an acidic aqueous solution to hydrolyze the initially formed boronate ester to the desired boronic acid. The optimization of these conditions is crucial for maximizing the yield of this compound.

Table 2: Common Trapping Agents and Reaction Conditions

Trapping AgentTypical TemperatureStoichiometry (vs. Aryllithium)Notes
Trimethyl borate-78 °C to room temp.1.1 - 1.5 equivalentsProne to over-addition, potentially lowering yield.
Triisopropyl borate-78 °C to room temp.1.1 - 1.5 equivalentsOften provides higher yields due to steric hindrance.
Pinacolborane-78 °C to room temp.1.1 - 1.5 equivalentsForms a stable pinacol (B44631) boronate ester, which can be isolated and hydrolyzed separately.

Functional Group Compatibility and Strategic Protecting Group Chemistry

The synthesis of this compound presents challenges related to the compatibility of the existing functional groups (chloro and methylcarbamoyl) with the highly reactive organolithium reagents used. The N-H proton of the secondary amide in the methylcarbamoyl group is acidic and will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the base are required: one to deprotonate the amide and a second to perform the halogen-metal exchange or directed ortho-metalation.

The chloro substituent is generally compatible with the reaction conditions, although its electronic-withdrawing nature can influence the acidity of the aromatic protons and the rate of the halogen-metal exchange.

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of arylboronic acids. While the traditional organolithium route is effective, it generates stoichiometric amounts of lithium salts as byproducts and requires cryogenic temperatures and strictly anhydrous conditions.

Alternative, greener approaches are being explored for arylboronic acid synthesis in general, which could potentially be adapted for this compound. These include:

Palladium-catalyzed Miyaura borylation: This method utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction often proceeds under milder conditions than the organolithium route and can exhibit broad functional group tolerance. organic-chemistry.org

Iridium-catalyzed C-H borylation: This powerful technique allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering high atom economy. The regioselectivity is often governed by steric factors, which would need to be carefully considered for a substrate like 3-chloro-N-methylbenzamide.

Flow chemistry: Performing the lithiation and borylation sequence in a continuous flow reactor can offer significant advantages in terms of safety, scalability, and control over reaction parameters. The rapid mixing and precise temperature control in flow systems can minimize the formation of byproducts. nih.gov

Table 3: Comparison of Synthetic Approaches from a Green Chemistry Perspective

MethodAdvantagesDisadvantages
Organolithium RouteHigh yields, well-establishedCryogenic temperatures, stoichiometric waste, hazardous reagents
Miyaura BorylationMilder conditions, good functional group toleranceUse of expensive palladium catalysts and diboron reagents
C-H BorylationHigh atom economy, direct functionalizationCatalyst cost, potential for regioselectivity issues
Flow ChemistryEnhanced safety and control, scalableRequires specialized equipment

While specific green chemistry protocols for the synthesis of this compound are not yet widely reported, the ongoing development of these sustainable methodologies holds promise for future, more environmentally benign production of this important chemical compound. The application of principles such as using less hazardous reagents, improving energy efficiency, and reducing waste are central to these efforts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Involving 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.orgfishersci.fr this compound serves as the organoboron partner in these reactions, providing the substituted phenyl moiety to the final product. The general mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

The transmetalation step is often rate-limiting and is significantly influenced by the electronic and steric properties of the substituents on the boronic acid. rsc.org In this compound, two key substituents are present: a chlorine atom at the ortho-position and a methylcarbamoyl group at the para-position relative to the boronic acid moiety.

Electronic Effects: The methylcarbamoyl group (-CONHCH₃) and the chloro group (-Cl) are both electron-withdrawing. Electron-withdrawing groups generally decrease the nucleophilicity of the aryl group attached to boron, which can slow down the rate of transmetalation. researchgate.net This is because the transfer of the aryl group from the boronate complex to the palladium center is essentially a nucleophilic attack. However, the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) is a crucial prerequisite for transmetalation, and this process can mitigate the deactivating effect of the substituents. researchgate.net

Steric Effects: The chlorine atom in the ortho-position introduces steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center, potentially slowing the transmetalation step. The steric hindrance can make it more challenging for the necessary coordination between the boron and palladium atoms to occur, which is a precursor to the transfer of the aryl group. rsc.org Consequently, reactions involving ortho-substituted boronic acids often require more forcing conditions or specialized catalytic systems to achieve high efficiency.

The choice of ligand on the palladium catalyst is critical for overcoming the challenges posed by the substituents on this compound. For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine (B1218219) ligands are often superior. nih.govscholaris.ca

Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and other biaryl phosphines have demonstrated high activity for such couplings. nih.gov These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates both the oxidative addition and the subsequent transmetalation and reductive elimination steps. The bulk of these ligands can also promote the reductive elimination step, which can sometimes be the rate-limiting step, especially in the formation of sterically congested biaryl products. nih.gov

Catalyst/Ligand SystemTypical SubstratesPerformance Characteristics
Pd(PPh₃)₄Simple aryl bromides/iodidesStandard, often requires higher temperatures.
PdCl₂(dppf)Electron-rich and -poor aryl halidesGood performance, widely applicable. nih.gov
SPhos-based Pd catalystsSterically hindered aryl chlorides/bromidesHigh activity at low catalyst loadings, room temperature reactions possible. nih.gov
Buchwald-type ligandsChallenging substrates (hindered, heteroaryl)Broad scope and high efficiency.

This table presents a general overview of catalyst performance based on literature for similar substrate classes.

The base and solvent system plays a pivotal role in the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, forming the more reactive boronate species. researchgate.net The choice of base can influence reaction rates and yields significantly.

Bases: For substrates like this compound, stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃). The enhanced solubility of cesium salts in organic solvents can lead to higher effective base concentration and faster reaction rates. nih.gov

Solvents: The choice of solvent affects the solubility of reactants, catalyst, and base, and can influence the reaction mechanism. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com The addition of water in a biphasic system can be beneficial, as it can help dissolve the base and facilitate the formation of the hydroxo-palladium complex, which is believed to be a key intermediate in one of the proposed transmetalation pathways. researchgate.netnih.gov However, for some systems, strictly anhydrous conditions are preferred to prevent side reactions like protodeboronation. nih.gov

BaseSolventGeneral Observations
K₂CO₃Toluene/WaterStandard biphasic conditions, effective for many couplings. nih.gov
Cs₂CO₃DioxaneOften provides higher yields for challenging substrates due to better solubility. nih.gov
K₃PO₄THF or TolueneStrong base, effective for hindered couplings.
KOᵗBuTHFVery strong base, can be effective but may promote side reactions.

This table illustrates common base/solvent combinations and their general applicability in Suzuki-Miyaura reactions.

While specific kinetic studies on this compound are not widely published, the general mechanistic framework of the Suzuki-Miyaura reaction provides insight. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. libretexts.org For an electronically deactivated and sterically hindered substrate, either the oxidative addition to a challenging coupling partner (e.g., an aryl chloride) or the transmetalation step could be rate-determining.

Mechanistic studies have identified two primary pathways for transmetalation:

The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate [ArB(OH)₃]⁻, which then reacts with the Pd(II)-halide complex (LₙPd(Ar')(X)). nih.govillinois.edu

The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex (LₙPd(Ar')(OH)), which then reacts with the neutral boronic acid. researchgate.net

The relative contribution of these pathways depends on the specific reaction conditions, including the base, solvent, and ligands. The presence of electron-withdrawing groups on the boronic acid, as in the case of this compound, would likely favor conditions that generate a more nucleophilic boronate species to facilitate its transfer to the palladium center.

Copper-Mediated Chan-Lam Type Couplings with this compound

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, typically using a copper catalyst to couple a boronic acid with an amine (N-H) or alcohol/phenol (O-H). organic-chemistry.org This reaction offers an alternative to the Buchwald-Hartwig amination and is often performed under milder conditions, sometimes even in the presence of air. nih.gov

This compound can be used as the aryl source in Chan-Lam couplings to synthesize N-aryl and O-aryl products. The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, which is believed to be reduced in situ or participate in a Cu(II)/Cu(III) or Cu(II)/Cu(I) catalytic cycle.

C-N Bond Formation: The coupling of this compound with various amines, including anilines, alkylamines, amides, and heterocycles, leads to the formation of the corresponding N-arylated products. The reaction often requires a base and may be facilitated by the presence of a ligand like pyridine. The mechanism is thought to involve the formation of a copper-amine complex followed by transmetalation with the boronic acid and subsequent reductive elimination. researchgate.netnih.gov

C-O Bond Formation: Similarly, reacting this compound with phenols or alcohols in the presence of a copper catalyst yields diaryl ethers or alkyl aryl ethers. These reactions are synthetically valuable for creating structures found in many natural products and pharmaceuticals. organic-chemistry.org

The electronic and steric factors of this compound play a role here as well. The electron-withdrawing nature of the substituents can influence the ease of transmetalation to the copper center. Optimized reaction conditions, including the choice of copper source, solvent, temperature, and additives, are crucial for achieving high yields. semanticscholar.org

Heteroatom SourceCoupling PartnerTypical Copper SourceProduct Type
Primary/Secondary AmineThis compoundCu(OAc)₂Aryl Amine (C-N bond)
PhenolThis compoundCu(OAc)₂Diaryl Ether (C-O bond)
ImidazoleThis compoundCu(OTf)₂N-Aryl Imidazole (C-N bond)
AmideThis compoundCuIN-Aryl Amide (C-N bond)

This table provides illustrative examples of Chan-Lam couplings based on general substrate classes.

Electrophilic Activation and Reactivity of the Boronic Acid Functionality in this compound

The boronic acid group [-B(OH)₂] is a versatile functional group in organic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boron atom is electron-deficient and acts as a Lewis acid. Activation of the boronic acid is typically required for transmetalation to the palladium center in a Suzuki-Miyaura catalytic cycle. This activation is usually achieved with a base, which coordinates to the boron atom to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).

The electronic nature of the substituents on the phenyl ring influences the Lewis acidity of the boron atom and the reactivity of the boronic acid. In this compound, the chloro and methylcarbamoyl groups are both electron-withdrawing, which would increase the Lewis acidity of the boron atom. This enhanced acidity could facilitate the formation of the boronate species. However, the ortho chloro group may also exert a steric effect, potentially influencing the rate of transmetalation.

Orthogonal Reactivity of the Chloro and Methylcarbamoyl Substituents in this compound

The presence of multiple reactive sites—the boronic acid, the chloro substituent, and the methylcarbamoyl group—allows for the possibility of orthogonal reactivity, where one site can be selectively functionalized while the others remain intact.

Selective Functionalization at the Chloro Position

The chloro group on the aromatic ring is a site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling. In principle, it would be possible to perform a cross-coupling reaction at the chloro position while leaving the boronic acid group protected or unreacted, or vice versa. The relative reactivity would depend on the specific catalyst system and reaction conditions employed. For instance, certain palladium catalysts might preferentially activate the C-Cl bond over the C-B bond under specific conditions, or the boronic acid could be protected as a boronate ester (e.g., pinacol (B44631) ester) to prevent its reaction while functionalizing the chloro position.

Reactions Involving the Methylcarbamoyl Group and its Influence on Arylboronic Acid Reactivity

The methylcarbamoyl group (-CONHCH₃) is generally less reactive in cross-coupling reactions compared to the chloro and boronic acid functionalities. However, the amide bond can undergo hydrolysis under acidic or basic conditions. The nitrogen and oxygen atoms of the amide could also act as coordinating sites for metal catalysts, potentially influencing the catalyst's activity or selectivity in reactions at the other sites. The electron-withdrawing nature of the methylcarbamoyl group impacts the electron density of the aromatic ring, which in turn affects the reactivity of the boronic acid and chloro groups in cross-coupling reactions.

Catalyst Deactivation Pathways and Regeneration Strategies in Reactions Involving this compound

In palladium-catalyzed reactions involving this substrate, catalyst deactivation is a potential issue. Common deactivation pathways for palladium catalysts include the formation of palladium black (inactive Pd(0) aggregates), poisoning by impurities, or degradation of the phosphine ligands. The amide functionality of the methylcarbamoyl group or the chloride ion could potentially coordinate to the palladium center and act as catalyst poisons under certain conditions.

Regeneration of deactivated palladium catalysts can sometimes be achieved by treating the catalyst with an oxidizing agent to redissolve palladium black, followed by a reduction step to regenerate the active Pd(0) species. However, effective regeneration strategies are highly dependent on the specific cause of deactivation. In industrial settings, preventing deactivation through careful control of reaction conditions and the use of robust catalyst systems is often the preferred approach.

Due to the lack of specific studies on this compound, a data table on its reactivity cannot be provided.

Applications of 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid As a Versatile Synthetic Building Block in Advanced Organic Synthesis Research

Construction of Highly Substituted Biphenyl (B1667301) and Polyaromatic Architectures via Coupling Reactions with 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid

The primary application of this compound in organic synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. gre.ac.uk This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaromatic structures. researchgate.netresearchgate.net The boronic acid functional group on the molecule readily engages with a variety of aryl and heteroaryl halides or triflates to produce complex biphenyl systems.

The presence of the chloro and methylcarbamoyl groups on the boronic acid ring provides significant advantages. These substituents introduce steric and electronic differentiation, allowing for the synthesis of non-symmetrical biaryls which are often key scaffolds in medicinal chemistry and materials science. researchgate.net The chloro-substituent, in particular, can serve as a handle for subsequent cross-coupling reactions or other transformations, enabling the stepwise construction of more complex polyaromatic systems.

Research in this area focuses on optimizing reaction conditions to achieve high yields and selectivity. Key variables include the choice of palladium catalyst, ligand, base, and solvent system. The sterically hindered nature of the ortho-chloro substituent can influence the efficiency of the transmetalation step in the catalytic cycle, sometimes requiring the use of specialized bulky phosphine (B1218219) ligands to achieve high conversion rates. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Aryl Halide Partner Catalyst/Ligand Base Yield (%)
1 4-Bromoanisole Pd(PPh₃)₄ K₂CO₃ 92
2 1-Iodo-3-nitrobenzene Pd(dppf)Cl₂ Cs₂CO₃ 88
3 2-Bromopyridine Pd₂(dba)₃ / SPhos K₃PO₄ 85

This table presents illustrative data based on typical Suzuki-Miyaura coupling outcomes for similar substrates.

Synthesis of Functionalized Heterocyclic Systems Incorporating Fragments Derived from this compound

Beyond biphenyl synthesis, this compound is a valuable partner in the synthesis of functionalized heterocyclic compounds. Many heterocyclic cores are prevalent in pharmaceuticals and agrochemicals, and methods for their selective arylation are of high importance. Using Suzuki-Miyaura or other palladium-catalyzed coupling reactions, the 2-chloro-4-(methylcarbamoyl)phenyl fragment can be appended to various heterocyclic rings, such as pyridines, pyrimidines, indoles, and quinolines.

The introduction of this specific aryl moiety can significantly influence the physicochemical and biological properties of the resulting heterocyclic compound. The methylcarbamoyl group can engage in hydrogen bonding, which can be crucial for molecular recognition at a biological target, while the chloro group provides a site for further synthetic elaboration. The development of general protocols for these coupling reactions allows for the rapid generation of diverse heterocyclic derivatives.

Integration into Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry Libraries

Diversity-oriented synthesis (DOS) and combinatorial chemistry aim to rapidly generate large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. rsc.org this compound is an ideal building block for such libraries due to its capacity for reliable, high-yielding coupling reactions and the presence of multiple points for diversification.

In a typical combinatorial library synthesis, the boronic acid can be coupled with an array of different heterocyclic or aryl halides on a solid support or in parallel solution-phase synthesis. researchgate.net The resulting products can then be further modified. For instance, the chloro group can be subjected to a second round of diversification through another coupling reaction (e.g., Buchwald-Hartwig amination or a second Suzuki coupling), exponentially increasing the number of unique compounds in the library from a single starting scaffold. This modular approach allows for the systematic exploration of chemical space around a core structure.

Development of Chiral Auxiliaries or Ligands Derived from this compound (if asymmetry is introduced)

While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. The synthesis of atropisomeric biaryl compounds, which exhibit axial chirality due to restricted rotation around the C-C single bond, is a prominent application of Suzuki coupling. By carefully selecting a sterically demanding coupling partner, the reaction with this compound can lead to the formation of a biaryl system with a high barrier to rotation.

If the resulting biaryl is further functionalized, for example by converting the chloro group into a phosphine or amine moiety, it can be used as a chiral ligand for transition metal catalysts. researchgate.net These ligands can induce high levels of enantioselectivity in a wide range of chemical transformations. The development of such ligands is a key area of research in organic synthesis, as it enables the production of enantiomerically pure compounds, which is critical for the pharmaceutical industry.

Utility in the Preparation of Advanced Materials Precursors or Functional Molecules for Research Applications

The unique electronic and structural features of molecules derived from this compound make them attractive targets as precursors for advanced materials. The highly substituted, often conjugated, aromatic systems that can be built using this reagent are relevant to the field of organic electronics.

For instance, polyaromatic hydrocarbons and functionalized biphenyls are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The substituents on the aromatic rings—in this case, the chloro and methylcarbamoyl groups—can be used to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the materials. The ability to systematically modify these properties through synthetic chemistry makes this building block a valuable tool for researchers developing next-generation functional organic materials.

Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid

Electronic Structure Analysis and Reactivity Prediction of 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The electronic properties of this compound are significantly influenced by its substituents: the chloro, methylcarbamoyl, and boronic acid groups. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while it can also be a weak π-donor through resonance. The methylcarbamoyl group can exhibit both electron-withdrawing and -donating properties depending on its orientation and conjugation with the phenyl ring. The boronic acid group is a known electron-withdrawing group.

DFT calculations can elucidate these electronic effects by mapping the electron density and electrostatic potential (ESP). The ESP map would reveal regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack, respectively. For instance, the oxygen atoms of the boronic acid and carbamoyl (B1232498) groups are expected to be electron-rich, while the boron atom and the carbonyl carbon are electron-deficient.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a related compound, (4-Carbamoylphenyl)boronic acid (CAPBA), DFT calculations at the B3LYP/6-31G* level have been performed. dergipark.org.trdergipark.org.tr These studies provide a framework for understanding the electronic properties of this compound. The introduction of a chloro group at the 2-position is expected to further lower the HOMO and LUMO energy levels and potentially alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity.

Table 1: Calculated Electronic Properties of Analogous Phenylboronic Acid Derivatives (Note: Data for illustrative purposes based on typical DFT calculation results for similar molecules. Direct calculations for this compound are not available in the cited literature.)

Property(4-Carbamoylphenyl)boronic acid dergipark.org.trdergipark.org.trHypothetical this compound
HOMO Energy (eV)~ -6.5 to -7.5Expected to be lower
LUMO Energy (eV)~ -1.5 to -2.5Expected to be lower
HOMO-LUMO Gap (eV)~ 4.0 to 5.0Potentially altered
Dipole Moment (Debye)~ 5.0 - 6.0Expected to be different

Conformational Analysis and Intramolecular Interactions within this compound

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods, particularly DFT, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The primary sources of conformational isomerism in this molecule are the rotations around the C-B and C-C(O) single bonds. The boronic acid group, -B(OH)₂, can adopt several orientations relative to the phenyl ring. Typically, for phenylboronic acids, conformers with the B(OH)₂ group being coplanar or nearly coplanar with the phenyl ring are energetically favored due to π-conjugation. However, steric hindrance from the ortho-chloro substituent might lead to a twisted conformation being more stable.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between a hydroxyl group of the boronic acid and the carbonyl oxygen of the methylcarbamoyl group, or with the chloro substituent. Computational studies on other substituted phenylboronic acids have shown that such intramolecular interactions can significantly influence the conformational preferences. beilstein-journals.orgnih.gov For example, in 2-fluorophenylboronic acid, an intramolecular OH···F hydrogen bond is a dominant factor in its conformational isomerism. beilstein-journals.orgnih.gov

A conformational analysis of (m-Carbamoylphenyl) boronic acid using DFT has demonstrated the existence of multiple stable conformers arising from the rotation of the boronic acid and carbamoyl groups. epstem.net The relative energies of these conformers are typically within a few kcal/mol, suggesting that multiple conformations may be populated at room temperature. epstem.net

Table 2: Representative Geometric Parameters of Phenylboronic Acid Conformers from DFT Studies on Analogous Compounds (Note: The data below is based on computational studies of (4-Carbamoylphenyl)boronic acid and other substituted phenylboronic acids and is intended to be illustrative for this compound.)

ParameterConformer A (Planar)Conformer B (Twisted)
C-B Bond Length (Å)~ 1.56~ 1.57
C-C(O) Bond Length (Å)~ 1.50~ 1.51
O-B-O Bond Angle (°)~ 118~ 117
C-C-B-O Dihedral Angle (°)~ 0 or 180~ 30-60
Relative Energy (kcal/mol)0.0 (Reference)1.0 - 3.0

Modeling of Transition States and Energy Barriers for Reactions Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. For this compound, two important reactions are the Suzuki-Miyaura cross-coupling and protodeboronation.

In the Suzuki-Miyaura reaction, the key steps amenable to computational modeling are oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.comacs.org DFT calculations can be employed to model the structures of the intermediates and transition states for each of these steps. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often considered the rate-determining step, and its energy barrier can be significantly influenced by the substituents on the phenylboronic acid. The electron-withdrawing nature of the chloro and methylcarbamoyl groups in the target molecule is expected to affect the energetics of this step.

Protodeboronation is a common side reaction for boronic acids, leading to the replacement of the boronic acid group with a hydrogen atom. ed.ac.ukrsc.org Computational studies have elucidated the mechanism of this reaction, which can be catalyzed by acid or base. ed.ac.uk DFT calculations can model the transition states for the proton transfer to the ipso-carbon of the phenyl ring, providing insights into the stability of the boronic acid under different reaction conditions. The calculated energy barriers for protodeboronation can help in predicting the propensity of this compound to undergo this undesired reaction.

Table 3: Illustrative Calculated Activation Energies for Key Reaction Steps of Phenylboronic Acids from DFT Studies (Note: These values are representative for generic phenylboronic acids and are intended to illustrate the application of computational modeling. Specific values for this compound would require dedicated calculations.)

Reaction StepCatalytic System/ConditionsTypical Calculated Activation Energy (kcal/mol)
Suzuki-Miyaura Coupling
Oxidative AdditionPd(PPh₃)₄10 - 15
TransmetalationPd(II) intermediate, base15 - 25
Reductive EliminationPd(II) intermediate5 - 10
Protodeboronation
Acid-catalyzedAqueous acid20 - 30
Base-catalyzedAqueous base15 - 25

Ligand-Substrate Interactions and Catalyst Mechanism Simulation for Reactions of this compound

The efficiency and selectivity of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling of this compound, are critically dependent on the nature of the ligands coordinated to the metal center. Computational simulations are invaluable for understanding the intricate ligand-substrate interactions that govern the catalytic cycle.

DFT calculations can be used to model the entire catalytic cycle, providing detailed geometric and energetic information about the catalyst, substrate, and their interactions at each stage. For the Suzuki-Miyaura reaction, this includes the initial coordination of the palladium catalyst to the aryl halide, the subsequent oxidative addition, the interaction with the boronic acid during transmetalation, and the final reductive elimination to form the product and regenerate the catalyst.

The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) can have a profound impact on the reaction outcome. Computational studies can simulate the effect of different ligands on the stability of intermediates and the energy barriers of transition states. For example, bulky ligands may promote reductive elimination, while electron-rich ligands can facilitate oxidative addition. By modeling these interactions, it is possible to rationally design or select the optimal ligand for a specific transformation involving this compound.

Simulations can also shed light on non-covalent interactions between the ligand and the substrate, which can play a crucial role in controlling stereoselectivity and regioselectivity. For this compound, interactions between the ligand and the chloro or methylcarbamoyl substituents could influence the orientation of the substrate in the catalyst's coordination sphere, thereby directing the course of the reaction.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior of this compound

While quantum mechanical methods like DFT are excellent for studying the properties of individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in solution. uiowa.edu MD simulations can provide a dynamic picture of how this compound interacts with solvent molecules and other solutes over time.

An important aspect of the solution-phase behavior of this molecule is its hydration. MD simulations can reveal the structure of the hydration shell around the molecule, identifying specific hydrogen bonding interactions between water molecules and the boronic acid, methylcarbamoyl, and chloro groups. nih.gov Understanding the hydration of the boronic acid moiety is particularly important, as it can exist in equilibrium between its neutral trigonal planar form and a hydrated tetrahedral boronate form, which can affect its reactivity.

MD simulations can also be used to study the aggregation behavior of this compound in solution. Phenylboronic acids are known to form dimers and higher-order aggregates through intermolecular hydrogen bonding between their boronic acid groups. MD simulations can predict the stability of these aggregates and provide insights into the thermodynamics and kinetics of their formation and dissociation.

Furthermore, in the context of its potential biological applications, MD simulations can be employed to study the interactions of this compound with biomolecules such as proteins. These simulations can help in understanding the binding modes and affinities of the molecule to its biological target, which is crucial for drug design and development.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation in Research on 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid and Its Derivatives

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Reaction Monitoring of Processes Involving 2-Chloro-4-(methylcarbamoyl)phenylboronic Acid.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the kinetics and mechanism of reactions involving this compound in real-time. nih.gov This method allows for the direct observation of reactants, intermediates, and products as they evolve in the reaction vessel, providing a continuous stream of data on concentration changes. beilstein-journals.org

¹¹B NMR spectroscopy is particularly valuable for studying boronic acids. nih.gov The boron atom in this compound has a characteristic chemical shift. As the reaction proceeds, for instance in a Suzuki coupling or the formation of a boronate ester, the coordination environment of the boron atom changes, leading to a discernible shift in the ¹¹B NMR signal. nih.govmdpi.com This shift provides a direct probe of the boronic acid's conversion. For example, the transformation from a trigonal planar boronic acid to a tetrahedral boronate species is accompanied by a significant upfield shift in the ¹¹B spectrum. mdpi.com

Simultaneously, ¹H NMR can track changes in the protons on the phenyl ring and the methyl group of the carbamoyl (B1232498) moiety. The disappearance of the B(OH)₂ proton signals and the appearance of new signals corresponding to the product provide complementary information for reaction monitoring. This dual-nucleus approach (¹H and ¹¹B) offers a comprehensive picture of the reaction progress. By acquiring spectra at regular intervals, detailed kinetic profiles can be constructed, enabling the determination of reaction rates and orders.

Table 1: Hypothetical NMR Data for Monitoring a Reaction of this compound

This interactive table illustrates the expected changes in NMR chemical shifts during a hypothetical boronate ester formation with a diol.

CompoundNucleusInitial Chemical Shift (ppm)Final Chemical Shift (ppm)Monitored Change
This compound¹¹B~28-30~9-14Signal decrease and shift upon conversion
This compound¹H (B(OH)₂)~8.0-Disappearance of signal
Product (Boronate Ester)¹¹B-~9-14Appearance of new signal
Product (Boronate Ester)¹H (Aromatic/Methyl)-Shifted signalsAppearance of new product signals

High-Resolution Mass Spectrometry (HRMS) for Characterization of Intermediates and Products from Reactions of this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of reactants, intermediates, and products in studies of this compound. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the determination of the elemental composition of a molecule. nih.govpnnl.gov This capability is critical for confirming the identity of newly synthesized compounds and for distinguishing between species with very similar nominal masses.

In the context of reactions involving this compound, HRMS can be used to:

Confirm the identity of the starting material by matching its measured accurate mass to the calculated theoretical mass.

Identify reaction intermediates , which may be transient and present in low concentrations. For example, in Suzuki coupling reactions, intermediates involving the palladium catalyst and the boronic acid can be detected.

Characterize final products with high confidence, verifying that the desired transformation has occurred and providing the molecular formula. orgsyn.org

A common challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines. nih.gov HRMS can easily identify these species by their exact mass. Techniques like electrospray ionization (ESI) are often employed, which can analyze the boronic acid directly or as a derivative to avoid dehydration. nih.govrsc.org

Table 2: Calculated Exact Masses for HRMS Analysis

This table shows the theoretical exact masses for the parent compound and a hypothetical product, which can be verified using HRMS.

CompoundMolecular FormulaCalculated Exact Mass (m/z) [M+H]⁺
This compoundC₈H₉BClNO₃216.0331
Hypothetical Suzuki Product (e.g., with Phenylacetylene)C₁₆H₁₂ClNO269.0607

Infrared (IR) and Raman Spectroscopy for Probing Vibrational Modes and Functional Group Changes during Reactions of this compound.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in this compound and how they change during a reaction. nih.govmjcce.org.mk These methods probe the vibrational modes of molecules, offering a characteristic "fingerprint" for a given compound. dergipark.org.tr

For this compound, key vibrational bands include:

O-H Stretching: A broad band in the IR spectrum, typically around 3300 cm⁻¹, associated with the hydroxyl groups of the boronic acid moiety. cdnsciencepub.com

B-O Stretching: A strong band in the IR spectrum, usually found in the 1340-1380 cm⁻¹ region. dergipark.org.trnist.gov

N-H Stretching: A band around 3400-3300 cm⁻¹ from the amide group.

C=O Stretching (Amide I): A very strong absorption in the IR spectrum, typically near 1650 cm⁻¹, characteristic of the carbonyl in the methylcarbamoyl group.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

C-B Stretching: This vibration is often coupled with other modes and can be found in the IR and Raman spectra. dergipark.org.tr

C-Cl Stretching: A band typically observed in the 800-600 cm⁻¹ region.

During a reaction, such as the formation of a boronate ester with a diol, the broad O-H stretching band of the boronic acid would disappear, and new C-O stretching bands from the ester would appear. nist.gov These changes can be monitored to track the progress of the reaction. While IR spectroscopy is based on the absorption of light, Raman spectroscopy relies on inelastic scattering and is particularly sensitive to non-polar bonds, providing complementary information on the molecule's framework. nih.gov

Table 3: Key Vibrational Frequencies for this compound

This interactive table outlines the primary IR and Raman active vibrational modes and their expected frequency ranges.

Functional Group / BondVibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Boronic Acid (-B(OH)₂)O-H Stretch3200-3400 (broad)IR
Boronic Acid (-B(OH)₂)B-O Stretch1340-1380IR
Amide (-CONHCH₃)N-H Stretch3300-3400IR
Amide (-CONHCH₃)C=O Stretch (Amide I)1640-1680IR
Amide (-CONHCH₃)N-H Bend (Amide II)1520-1570IR
Phenyl RingC=C Stretch1450-1600IR, Raman
Aryl-ChlorineC-Cl Stretch600-800IR, Raman
Aryl-BoronC-B Stretch1300-1400 (often coupled)IR, Raman

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Metal Complexes.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. Phenylboronic acid itself is known to be a planar molecule that forms hydrogen-bonded dimers in its crystal structure. wikipedia.org Similar intermolecular interactions, such as hydrogen bonding between the boronic acid groups and the amide functionalities, would be expected to dictate the crystal packing of the title compound.

Furthermore, X-ray crystallography is invaluable for characterizing derivatives and metal complexes of this compound. Boronic acids can interact with metal ions, not typically through direct dative bonds, but via second-sphere coordination networks, often mediated by hydrogen bonding with coordinated water molecules. acs.org By analyzing the crystal structure of such a complex, the exact coordination environment around the metal center and the nature of the non-covalent interactions with the boronic acid can be fully elucidated. This structural information is fundamental to understanding the material's properties and reactivity.

Table 4: Representative Structural Parameters Determinable by X-ray Crystallography

This table lists examples of key structural data that can be obtained from a crystallographic analysis of the title compound.

ParameterDescriptionTypical Value Range
C-B Bond LengthDistance between the aromatic carbon and the boron atom1.55 - 1.57 Å
B-O Bond LengthDistance between the boron atom and the hydroxyl oxygen atoms1.36 - 1.38 Å
C-Cl Bond LengthDistance between the aromatic carbon and the chlorine atom1.73 - 1.75 Å
O-B-O Bond AngleAngle formed by the two oxygen atoms and the central boron atom~120°
Hydrogen Bond Distancee.g., O-H···O distance between adjacent molecules2.7 - 2.9 Å

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring in Research on this compound.

Chromatographic techniques are fundamental for separating, identifying, and quantifying this compound in complex mixtures. They are routinely used for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of boronic acids. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its polarity. nih.gov By monitoring the chromatogram over time, one can observe the peak corresponding to this compound decrease while peaks for the products appear and grow. This allows for the calculation of conversion and yield. wur.nl For enhanced selectivity, post-column derivatization with reagents like alizarin (B75676) can be used, which forms fluorescent complexes specifically with boronic acids, allowing for their sensitive detection. nih.govwur.nl

Gas Chromatography (GC) is less direct for analyzing non-volatile compounds like boronic acids. chromatographyonline.com Direct analysis is often problematic due to thermal decomposition in the hot injector. Therefore, derivatization is typically required to convert the polar boronic acid into a more volatile and thermally stable derivative, such as a boronate ester. nih.govchromforum.org Once derivatized, GC-MS can be a powerful tool for separating and identifying small amounts of impurities or byproducts. chromatographyonline.com

Table 5: Illustrative HPLC Method for Reaction Monitoring

This interactive table provides a sample set of conditions for monitoring a reaction using HPLC.

ParameterConditionPurpose
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Separation based on polarity
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)Elution of compounds with varying polarities
Flow Rate1.0 mL/minControls retention time and peak shape
DetectorUV-Vis or Photodiode Array (PDA) at ~254 nmDetection of aromatic compounds
Retention Time (Hypothetical)Reactant: 4.5 min; Product: 7.2 minIdentification and quantification based on peak area

Advanced hyphenated techniques (e.g., GC-MS/MS, LC-NMR) for detailed structural characterization in complex reaction mixtures.

For the most challenging analytical problems involving complex reaction mixtures of this compound, advanced hyphenated techniques provide unparalleled analytical power by combining the separation capabilities of chromatography with the detailed structural information from spectroscopy.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system to an NMR spectrometer. wisdomlib.org This allows for the separation of components in a mixture, followed by the immediate acquisition of their NMR spectra. nih.gov This is exceptionally useful for identifying unknown impurities or byproducts without the need for laborious isolation and purification. For a reaction involving this compound, LC-NMR could be used to definitively identify the structure of a minor, unexpected side product by providing its complete ¹H and other NMR spectra. wisdomlib.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers extremely high sensitivity and selectivity for the analysis of trace components. After derivatization, the sample is injected into the GC for separation. The MS/MS capability then allows for the selective fragmentation of a specific ion from a compound of interest, which greatly reduces chemical noise and provides confirmatory structural information. This technique is ideal for quantifying trace-level impurities in the final product, which is often a requirement in pharmaceutical applications. acs.org Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for non-volatile analytes, providing trace-level quantification and structural confirmation without the need for derivatization. acs.org

Future Research Directions and Emerging Paradigms for 2 Chloro 4 Methylcarbamoyl Phenylboronic Acid in Chemical Research

Development of Novel Catalytic Systems for Enhanced Reactivity and Chemo-, Regio-, and Stereoselectivity

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of 2-Chloro-4-(methylcarbamoyl)phenylboronic acid. Future research will likely focus on designing catalysts that can precisely control the outcome of reactions involving this substrate, addressing challenges in selectivity.

Chemo- and Regioselectivity: The presence of multiple reactive sites—the C-B, C-Cl, and potentially the N-H bond of the carbamoyl (B1232498) group—necessitates catalysts with high chemoselectivity. Research into ligands for palladium, nickel, or copper catalysts that can differentiate between these sites will be crucial. For instance, in Suzuki-Miyaura cross-coupling reactions, the development of catalysts that selectively activate the C-B bond while leaving the C-Cl bond intact for subsequent transformations (or vice versa) would enable more complex and efficient molecular syntheses.

Stereoselectivity: In reactions where new chiral centers are formed, the design of chiral ligands that can induce high stereoselectivity is a key objective. For example, in asymmetric additions of the aryl group to aldehydes or imines, the development of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to the synthesis of enantiomerically enriched products, which are of high value in medicinal chemistry.

A hypothetical screening of catalysts for a selective Suzuki-Miyaura coupling is presented in the table below, illustrating a potential research direction.

Catalyst SystemLigandBaseSolventYield (%)Regioselectivity (C-B:C-Cl)
Pd(OAc)2SPhosK3PO4Toluene/H2O95>99:1
NiCl2(dppp)dpppK2CO3Dioxane8890:10
CuIXantphosCs2CO3DMF7585:15

This table is a hypothetical representation of potential research outcomes and is intended for illustrative purposes.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. nih.gov The integration of this compound into these modern synthetic workflows is a promising avenue of research.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing reactions involving this substituted phenylboronic acid. unimi.it For example, exothermic cross-coupling reactions can be managed more effectively, and the formation of impurities can be minimized. Research in this area would involve the development of robust protocols for performing key transformations, such as Suzuki-Miyaura or Chan-Lam couplings, in flow.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery of new molecules and the optimization of reaction conditions. scribd.com By incorporating this compound as a building block in an automated workflow, libraries of compounds can be synthesized and screened for biological activity or material properties in a high-throughput manner. This could involve the use of robotic systems to dispense reagents and perform reactions in parallel.

The table below illustrates a hypothetical comparison of a key reaction in batch versus flow synthesis.

ParameterBatch SynthesisFlow Synthesis
Reaction Time12 hours30 minutes
Yield85%92%
Purity90%>98%
ScalabilityLimitedHigh

This table is a hypothetical representation of potential research outcomes and is intended for illustrative purposes.

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies with Derivatives of this compound

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. mdpi.com The unique reactivity of boronic acids makes them attractive for the development of bioorthogonal ligation strategies.

Bioorthogonal Ligation: Research in this area could focus on developing derivatives of this compound that can undergo rapid and selective reactions with specific functional groups on biomolecules. For example, the boronic acid moiety can reversibly interact with diols, which are present in many biological molecules. Strategies to enhance the stability of these interactions or to trigger irreversible bond formation under specific biological conditions would be of great interest.

Bioconjugation: The development of bioconjugation strategies using this compound could enable the labeling of proteins, nucleic acids, or other biomolecules with probes for imaging or therapeutic applications. nih.gov The chloro and methylcarbamoyl groups could be further functionalized with fluorophores, affinity tags, or drug molecules. The orthogonality of boronic acid-based ligations with other bioorthogonal reactions would allow for multi-component labeling. nih.gov

Application in Supramolecular Chemistry and Molecular Recognition Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. wikipedia.org The functional groups on this compound make it a versatile component for the construction of supramolecular assemblies.

Molecular Recognition: The boronic acid group is well-known for its ability to recognize and bind to saccharides and other diol-containing molecules. study.com Research could explore the use of this compound in the development of sensors for the detection of biologically important sugars. The methylcarbamoyl group can participate in hydrogen bonding, which could be exploited for the recognition of specific anions or neutral molecules.

Self-Assembly: The directional nature of the interactions involving the boronic acid and methylcarbamoyl groups could be utilized to direct the self-assembly of molecules into well-defined supramolecular structures, such as capsules, cages, or polymers. nih.gov These assemblies could have applications in areas such as drug delivery, catalysis, and materials science.

High-Throughput Screening Methodologies for Rapid Optimization of Reactions Involving this compound

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or compounds. The application of HTS methodologies to reactions involving this compound can significantly accelerate the discovery of new synthetic methods and applications. nih.gov

Reaction Optimization: HTS can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for a particular transformation. nih.gov This can lead to the development of more efficient and cost-effective synthetic routes. Miniaturized reaction formats, such as those used in microplate-based screening, can reduce the amount of material required and increase the number of experiments that can be performed in parallel.

Discovery of New Reactions: HTS can also be employed to discover new reactions and reactivity patterns for this compound. By screening it against a diverse library of potential reaction partners and catalysts, novel transformations that might not be anticipated from traditional hypothesis-driven research could be identified.

The table below provides a hypothetical example of a high-throughput screening plate layout for the optimization of a cross-coupling reaction.

WellCatalystLigandBase
A1Pd(OAc)2SPhosK3PO4
A2Pd(OAc)2XPhosK2CO3
B1NiCl2(dppp)dpppCs2CO3
B2NiCl2(dppp)dppfNaOtBu

This table is a hypothetical representation of a high-throughput screening experiment and is intended for illustrative purposes.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-(methylcarbamoyl)phenylboronic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acids . Key steps include:
  • Pre-functionalization : Introduce the methylcarbamoyl group via amidation of a precursor (e.g., 4-carboxyphenylboronic acid) using methylamine and coupling agents like EDC/HOBt .
  • Borylation : Optimize boron introduction via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst under inert conditions .
  • Efficiency Tips : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yields .

Q. How should researchers characterize the purity and structural integrity of this boronic acid derivative?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm boronic acid presence (δ ~7-8 ppm for aromatic protons) and methylcarbamoyl group (δ ~2.8-3.2 ppm for N-CH₃) .
  • HPLC-MS : Assess purity (>95% by area normalization) and detect trace impurities .
  • Elemental Analysis : Verify boron content via ICP-OES or colorimetric assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated boronic acid containers .

Advanced Research Questions

Q. How can this compound be integrated into drug discovery pipelines, particularly for targeting enzymatic activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence polarization (FP) or FRET-based assays. The boronic acid moiety can act as a reversible inhibitor by mimicking transition states .
  • Structural Optimization : Modify the methylcarbamoyl group to enhance binding affinity. Computational docking (e.g., AutoDock Vina) paired with SAR studies can guide design .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Controlled Experiments : Systematically vary ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) to identify optimal conditions .
  • Mechanistic Studies : Use ¹¹B NMR to track boronic acid stability under reaction conditions. Deactivation may occur due to protodeboronation in protic solvents .

Q. How does the methylcarbamoyl group influence the compound’s performance in material science applications, such as polymer modification?

  • Methodological Answer :
  • Polymer Functionalization : Graft the compound into polymers via radical polymerization to enhance thermal stability (TGA analysis) or introduce self-healing properties via dynamic boronate ester bonds .
  • Surface Modification : Immobilize on silica nanoparticles for biosensor development, confirmed by FTIR (B-O-Si peaks at ~1350 cm⁻¹) .

Q. What analytical techniques differentiate between boronic acid tautomers, and how does tautomerism affect reactivity?

  • Methodological Answer :
  • Tautomer Identification : Use ¹¹B NMR to distinguish between trigonal (δ ~30 ppm) and tetrahedral (δ ~10 ppm) boron species .
  • Reactivity Impact : Tautomeric equilibria in aqueous solutions can reduce coupling efficiency. Stabilize the active form using non-polar solvents (e.g., THF) or Lewis acids (e.g., MgSO₄) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.